![molecular formula C16H19NO B3171809 4-(3-Isopropylphenoxy)-3-methylaniline CAS No. 946698-71-1](/img/structure/B3171809.png)
4-(3-Isopropylphenoxy)-3-methylaniline
Overview
Description
4-(3-Isopropylphenoxy)-3-methylaniline is an organic compound that features a phenoxy group substituted with an isopropyl group and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropylphenoxy)-3-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-isopropylphenol and 3-methylaniline.
Reaction Conditions: The phenol group undergoes a nucleophilic substitution reaction with 3-methylaniline in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Isopropylphenoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(3-Isopropylphenoxy)-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Isopropylphenoxy)-3-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Shares the isopropyl group but lacks the methylaniline moiety.
3,5-Dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid: Similar structural framework with additional chlorine substituents.
Uniqueness
4-(3-Isopropylphenoxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and methylaniline groups makes it a versatile compound for various applications.
Biological Activity
4-(3-Isopropylphenoxy)-3-methylaniline is a compound with notable chemical properties due to its unique substitution pattern. This article explores its biological activity, mechanisms of action, and potential applications in research and industry.
Chemical Structure and Properties
The compound features a phenoxy group attached to a methylaniline, with an isopropyl substitution. This specific structure influences its reactivity and biological interactions.
The biological activity of this compound primarily involves interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, including:
- Signal Transduction: The compound may influence signaling cascades, affecting cellular responses.
- Enzyme Inhibition: Preliminary studies suggest potential inhibition of specific enzymes, which could be leveraged in therapeutic contexts.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting potential for this compound as an antimicrobial agent.
- Anticancer Properties: Initial investigations indicate that the compound may exhibit anticancer effects through modulation of cancer cell metabolism .
- Interaction with Biological Molecules: The compound's interactions with proteins or enzymes may lead to significant biological effects, warranting further exploration in drug development.
Case Studies
Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:
- Anticancer Studies: Research on related phenoxyanilines has demonstrated their ability to inhibit tumor growth in vitro, suggesting that this compound may share similar properties.
- Enzyme Interaction Studies: Studies have shown that compounds with similar structures can bind to specific enzymes, altering their activity and potentially leading to therapeutic applications .
Data Table: Comparison of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Isopropyl group on phenoxy | Antimicrobial, anticancer potential |
3-Chloro-4-(4-isopropylphenoxy)aniline | Chloro substituent on aromatic ring | Enhanced reactivity due to chlorine |
3-Chloro-4-(4-chlorophenoxy)aniline | Dual chloro groups | Potentially enhanced biological activity |
3-(4-Chloro-3-ethylphenoxy)aniline | Ethyl group instead of isopropyl | Different steric effects influencing reactivity |
Research Applications
The unique properties of this compound make it a valuable candidate for various applications:
Properties
IUPAC Name |
3-methyl-4-(3-propan-2-ylphenoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-5-4-6-15(10-13)18-16-8-7-14(17)9-12(16)3/h4-11H,17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQLCQMKGVULDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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